![molecular formula C16H34O10S2 B14187982 Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol CAS No. 835633-22-2](/img/structure/B14187982.png)
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol is a complex organic compound with the molecular formula C16H34O9S2. It is known for its unique structure, which includes multiple ethoxy groups and a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol typically involves the reaction of ethylene glycol derivatives with disulfide compounds. The process begins with the preparation of 2-(2-hydroxyethoxy)ethanol, which is then reacted with a disulfide compound under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying disulfide bond formation and cleavage in biological systems.
Medicine: Research into its potential therapeutic applications, particularly in drug delivery systems, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The disulfide bond in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethoxy groups contribute to its solubility and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the disulfide bond.
Nonaethylene glycol monomethyl ether acetate: Contains additional ethoxy groups and an acetate group.
Triethylene glycol monoamine: Contains fewer ethoxy groups and an amine group instead of a disulfide bond.
Uniqueness
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol is unique due to its combination of multiple ethoxy groups and a disulfide bond. This structure imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
835633-22-2 |
|---|---|
Molecular Formula |
C16H34O10S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H26O6S2.2C2H4O2/c13-1-3-15-5-7-17-9-11-19-20-12-10-18-8-6-16-4-2-14;2*1-2(3)4/h13-14H,1-12H2;2*1H3,(H,3,4) |
InChI Key |
HUZHVEWFGAZTED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(COCCOCCSSCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
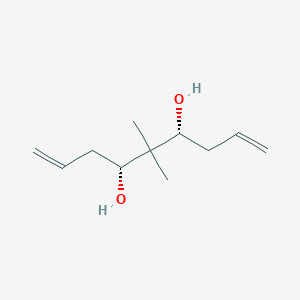
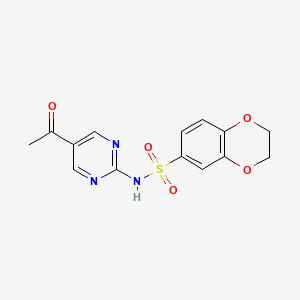
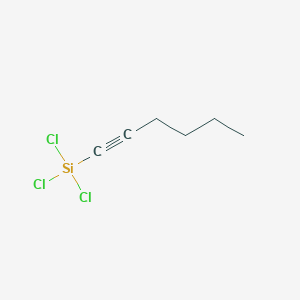
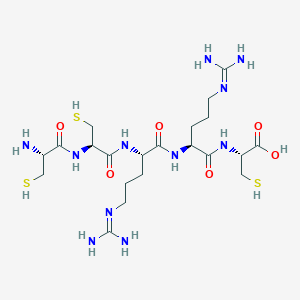
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
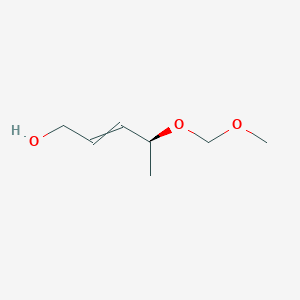
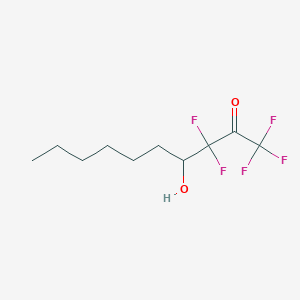
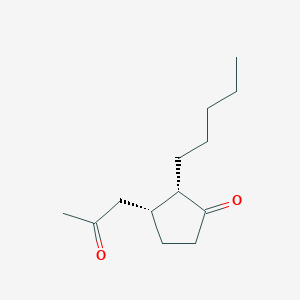
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)
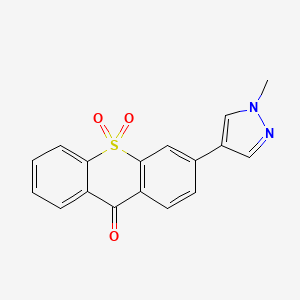
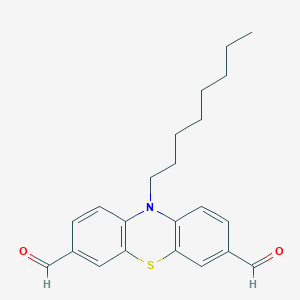
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
